molecular formula C21H15BrO2 B14526120 5-Bromo-2-propyltetraphene-7,12-dione CAS No. 62452-71-5

5-Bromo-2-propyltetraphene-7,12-dione

Cat. No.: B14526120
CAS No.: 62452-71-5
M. Wt: 379.2 g/mol
InChI Key: ORTULDDGOPLEKH-UHFFFAOYSA-N
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Description

5-Bromo-2-propyltetraphene-7,12-dione is an organic compound with the molecular formula C21H15BrO2 This compound is characterized by the presence of a bromine atom and a propyl group attached to a tetraphene backbone, which includes two ketone functionalities at positions 7 and 12

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propyltetraphene-7,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetraphene derivatives followed by the introduction of the propyl group through alkylation reactions. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The alkylation step may involve the use of propyl halides under basic conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving high-quality products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propyltetraphene-7,12-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Bromo-2-propyltetraphene-7,12-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-propyltetraphene-7,12-dione involves its interaction with specific molecular targets and pathways. The bromine atom and ketone functionalities play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-propyltetraphene-7,12-dione is unique due to its specific structural features, including the tetraphene backbone and the presence of both bromine and propyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62452-71-5

Molecular Formula

C21H15BrO2

Molecular Weight

379.2 g/mol

IUPAC Name

5-bromo-2-propylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C21H15BrO2/c1-2-5-12-8-9-13-16(10-12)19-17(11-18(13)22)20(23)14-6-3-4-7-15(14)21(19)24/h3-4,6-11H,2,5H2,1H3

InChI Key

ORTULDDGOPLEKH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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